

Unraveling the Identity of Norfloxacin's Carboxylic Acid Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Norrimazole carboxylic acid*

Cat. No.: *B15212994*

[Get Quote](#)

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the carboxylic acid metabolites of the broad-spectrum fluoroquinolone antibiotic, Norfloxacin. The term "**Norrimazole carboxylic acid**" is not a recognized chemical name in scientific literature; this guide clarifies that inquiries under this name likely refer to key metabolic derivatives of Norfloxacin. This document will elucidate the IUPAC nomenclature, synonyms, and available physicochemical and pharmacokinetic data for these metabolites. Furthermore, it will outline relevant experimental protocols and visualize the metabolic pathway.

IUPAC Name and Synonyms

The parent compound, Norfloxacin, is chemically known as 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid.^[1] Its metabolism primarily involves modifications of the piperazine ring, leading to the formation of several metabolites. The two principal carboxylic acid-containing metabolites are Desethylene Norfloxacin and Oxo-norfloxacin.

Common Name	IUPAC Name	Synonyms
Desethylene Norfloxacin	7-[(2-Aminoethyl)amino]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid	Norfloxacin EP Impurity B
Oxo-norfloxacin	1-ethyl-6-fluoro-4-oxo-7-(3-oxopiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid	4-Oxo Norfloxacin

Physicochemical and Pharmacokinetic Data

Quantitative data for the primary metabolites of Norfloxacin is crucial for understanding their biological fate and potential activity. The following tables summarize available data.

Table 2.1: Physicochemical Properties

Compound	Molecular Formula	Molecular Weight (g/mol)	Solubility
Norfloxacin	C ₁₆ H ₁₈ FN ₃ O ₃	319.33	0.28 mg/mL in water at 25°C[2][3]
Desethylene Norfloxacin Hydrochloride	C ₁₄ H ₁₇ ClFN ₃ O ₃	329.09 (for HCl salt)	Slightly soluble in DMSO and water[4]
Oxo-norfloxacin	C ₁₆ H ₁₆ FN ₃ O ₄	333.32	Data not readily available

Table 2.2: Pharmacokinetic Parameters of Norfloxacin and its Metabolites in Broiler Chickens (Oral Administration)

Parameter	Norfloxacin	Desethylene Norfloxacin	Oxo-norfloxacin
T _{max} (h)	0.22 ± 0.02	Data not readily available	Data not readily available
C _{max} (µg/mL)	2.89 ± 0.20	Data not readily available	Data not readily available
t _{1/2β} (h)	12.8 ± 0.59	Data not readily available	Data not readily available
Oral Bioavailability (%)	57.0 ± 2.4	-	-
Data from a study in broiler chickens.[5][6]			

Table 2.3: Pharmacokinetic Parameters of Norfloxacin in Healthy Pigs (Intramuscular Administration)

Parameter	Value
T _{max} (h)	1.46 ± 0.06
t _{1/2β} (h)	4.99 ± 0.28
Intramuscular Bioavailability (%)	53.7 ± 4.4
In pigs, Norfloxacin was also primarily converted to desethylenenorfloxacin and oxonorfloxacin.[7]	

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and analysis of these compounds. The following outlines are based on established synthetic methodologies for Norfloxacin derivatives.

General Synthesis of N-Substituted Piperazinyl Norfloxacin Derivatives

This protocol describes a general method for modifying the piperazine ring of Norfloxacin, which can be adapted for the synthesis of its metabolites or other derivatives.

Materials:

- 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
- Appropriately substituted piperazine (e.g., piperazine for Norfloxacin, or a derivative to yield a specific metabolite)
- Pyridine or another suitable solvent
- Inert gas (e.g., Argon)
- Standard laboratory glassware and heating apparatus

Procedure:

- A mixture of 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid and the desired piperazine derivative is prepared in a suitable solvent such as pyridine.
- The reaction mixture is heated at reflux under an inert atmosphere (e.g., argon) for an extended period, typically 18 hours or until reaction completion is observed by a suitable monitoring technique (e.g., TLC).
- After cooling, the solvent is removed under reduced pressure.
- The resulting residue is triturated with a suitable solvent like methanol and ether to precipitate the product.
- The solid product is collected by filtration and dried.
- Further purification can be achieved by recrystallization or column chromatography if necessary.

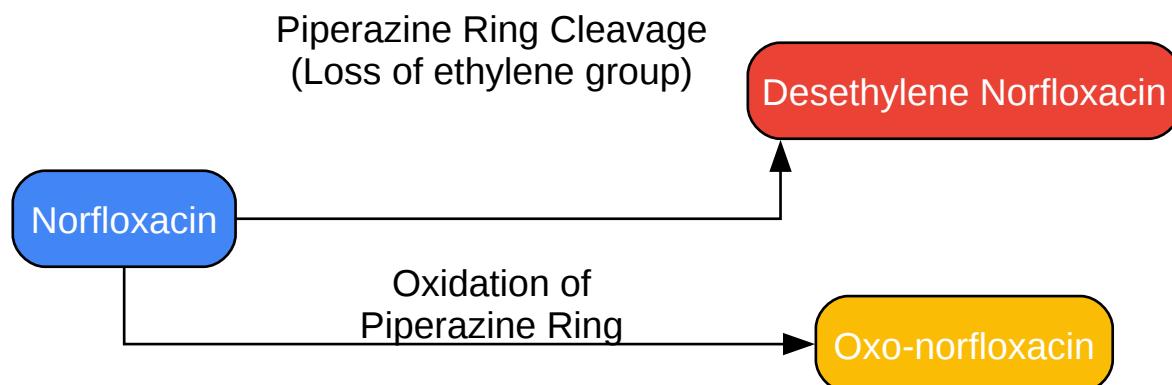
Analysis by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative determination of Norfloxacin and its metabolites in biological matrices.

Instrumentation:

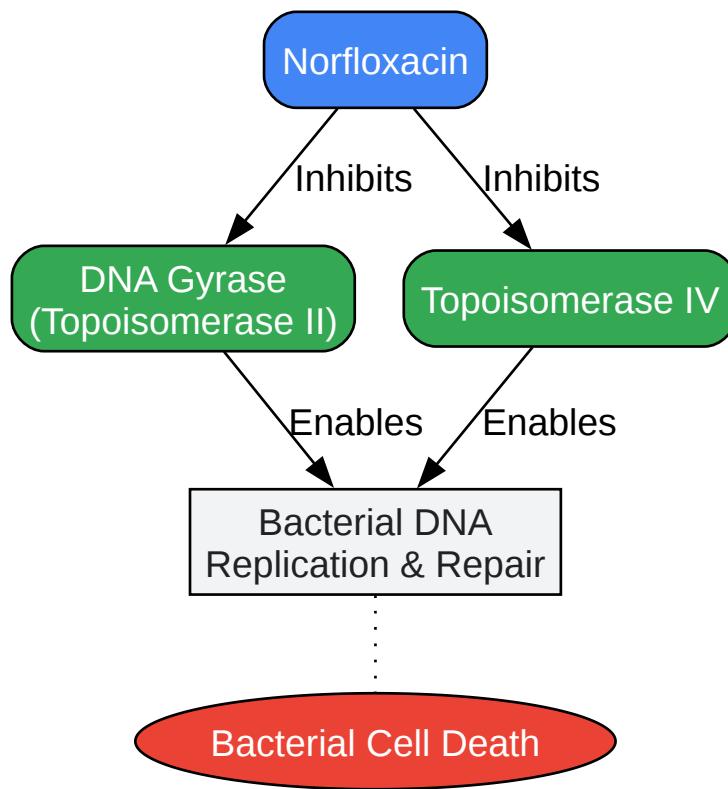
- High-Performance Liquid Chromatograph
- UV or Fluorescence detector
- C18 reverse-phase column

Mobile Phase:


- A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), with the pH adjusted as necessary for optimal separation.

Procedure:

- Prepare standard solutions of Norfloxacin, Desethylene Norfloxacin, and Oxo-norfloxacin of known concentrations.
- Prepare samples (e.g., plasma, tissue homogenates) by a suitable extraction method (e.g., protein precipitation followed by solid-phase extraction).
- Inject the prepared standards and samples onto the HPLC system.
- Elute the compounds using the optimized mobile phase at a constant flow rate.
- Detect the compounds using a UV or fluorescence detector at the appropriate wavelength.
- Quantify the concentration of each analyte in the samples by comparing their peak areas to the calibration curve generated from the standard solutions.[\[5\]](#)


Visualizations

The following diagrams illustrate the metabolic pathway of Norfloxacin and its mechanism of action.

[Click to download full resolution via product page](#)

Caption: Metabolic conversion of Norfloxacin to its primary carboxylic acid metabolites.

[Click to download full resolution via product page](#)

Caption: Mechanism of action of Norfloxacin via inhibition of bacterial topoisomerases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [PDF] Pharmacokinetics of norfloxacin and its N-desethyl- and oxo-metabolites in broiler chickens. | Semantic Scholar [semanticscholar.org]
- 2. Norfloxacin | C16H18FN3O3 | CID 4539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Norfloxacin | 70458-96-7 [chemicalbook.com]
- 4. Desethylene Norfloxacin Hydrochloride - Safety Data Sheet [chemicalbook.com]
- 5. Pharmacokinetics of norfloxacin and its N-desethyl- and oxo-metabolites in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Pharmacokinetics and tissue residues of norfloxacin and its N-desethyl- and oxo-metabolites in healthy pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unraveling the Identity of Norfloxacin's Carboxylic Acid Metabolites: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15212994#norrimazole-carboxylic-acid-iupac-name-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com